Due to its unique chemical properties, OFACL is a valuable precursor for the synthesis of various fluorinated polymers. These polymers possess desirable properties, such as high thermal and chemical stability, excellent electrical insulating properties, and low surface energy. They find applications in various fields, including:
OFACL can be used to prepare various fluorinated surfactants, which are surface-active agents with unique properties. These surfactants exhibit:
OFACL can be used as a fluorinating agent for various organic molecules. This process introduces fluorine atoms into the molecule, which can significantly alter its physical and chemical properties. Fluorination can:
Octafluoroadipoyl chloride is a perfluorinated compound with the chemical formula C₈ClF₈O₂. It is characterized by the presence of eight fluorine atoms and a dichloride functional group, making it highly reactive and valuable in various chemical applications. This compound is a derivative of adipic acid, where all hydrogen atoms have been replaced by fluorine atoms, resulting in unique physical and chemical properties, such as increased thermal stability and hydrophobicity.
Octafluoroadipoyl chloride can be synthesized through several methods:
Octafluoroadipoyl chloride has several important applications:
Interaction studies involving octafluoroadipoyl chloride primarily focus on its reactivity with nucleophiles. Research indicates that it readily reacts with amines and alcohols, forming stable derivatives. These interactions are crucial for understanding its potential applications in organic synthesis and materials science.
Octafluoroadipoyl chloride shares similarities with several other perfluorinated compounds. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Notable Features | Unique Aspects |
|---|---|---|---|
| Octafluoroadipoyl Chloride | C₈ClF₈O₂ | Highly reactive acyl chloride | Unique structure with eight fluorine atoms |
| Perfluorohexanoyl Chloride | C₆ClF₆O | Shorter carbon chain; less reactive | Fewer fluorine substitutions |
| Perfluoroacetic Acid | C₂F₄O₂ | Strong acid; used in etching processes | Simpler structure; lacks chlorides |
| Perfluoroalkyl Acids | CnF₂n+1COOH | Broad range; used in various applications | Varied carbon chain lengths |
Octafluoroadipoyl chloride stands out due to its specific application in synthesizing complex fluorinated compounds while maintaining high stability and reactivity compared to other similar compounds. Its unique structure allows for versatile chemistry that is not easily replicated by other perfluorinated compounds.
Direct fluorination represents one of the most straightforward approaches for synthesizing octafluoroadipoyl chloride from conventional adipoyl chloride precursors. This methodology involves the direct introduction of fluorine atoms into the carbon backbone of adipoyl chloride using elemental fluorine gas under controlled conditions [1]. The process typically requires temperatures ranging from 100 to 350 degrees Celsius and pressures between 0.2 and 10 atmospheres to achieve complete fluorination of the carbon-hydrogen bonds [2].
The direct fluorination mechanism proceeds through a radical pathway, where fluorine radicals attack the carbon-hydrogen bonds of the adipoyl chloride precursor [1]. The thermodynamic data indicates that the overall reaction is highly exothermic, with an enthalpy change of approximately -431 kilojoules per mole for the substitution of hydrogen with fluorine [1]. The reaction requires careful temperature control to prevent uncontrolled decomposition and to ensure selective fluorination of the desired positions [3].
Industrial implementation of direct fluorination typically employs diluted fluorine gas mixtures containing 3 to 20 percent fluorine in nitrogen to enhance safety and reaction control [3]. The process involves injecting the adipoyl chloride substrate at a controlled rate into an inert fluorocarbon solvent saturated with fluorine gas under ultraviolet irradiation [1]. This inverse addition technique prevents rapid heat generation and allows for better control of the fluorination process [2].
Temperature optimization studies have demonstrated that reaction temperatures below 400 degrees Celsius result in incomplete fluorination, while temperatures exceeding 800 degrees Celsius lead to catalyst deactivation and undesired side reactions [4]. The optimal temperature range for direct fluorination of adipoyl chloride precursors falls between 200 and 300 degrees Celsius, providing a balance between reaction efficiency and product selectivity [5].
The phosphorus pentachloride-mediated approach represents a well-established methodology for converting octafluoroadipic acid into octafluoroadipoyl chloride. This synthetic route leverages the excellent chlorinating properties of phosphorus pentachloride to replace the hydroxyl groups of the carboxylic acid functionalities with chlorine atoms [6] [7]. The reaction proceeds through a cyclic transition state mechanism, followed by nucleophilic addition of chloride with simultaneous protonation of the carbonyl oxygen [8].
The stoichiometry of the reaction requires one equivalent of phosphorus pentachloride per carboxyl group, resulting in the consumption of two equivalents of phosphorus pentachloride per molecule of octafluoroadipic acid [6]. The reaction generates phosphoryl chloride and hydrogen chloride as byproducts, which can be readily separated from the desired product through distillation [7]. The molecular formula of the starting material, octafluoroadipic acid, is C₆H₂F₈O₄, while the product octafluoroadipoyl chloride has the formula C₆Cl₂F₈O₂ [9] [10].
Reaction conditions typically involve heating the octafluoroadipic acid with phosphorus pentachloride at temperatures between 80 and 120 degrees Celsius under an inert atmosphere [6]. The reaction time ranges from 2 to 6 hours depending on the scale and desired conversion efficiency [11]. Monitoring of the reaction progress can be accomplished through gas chromatography analysis to determine the complete consumption of the starting carboxylic acid [11].
The mechanism involves initial coordination of the phosphorus pentachloride with the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of chloride ion at the carbonyl carbon [8]. This results in the formation of an acyl chloride intermediate and elimination of phosphoryl chloride and hydrogen chloride [6]. The fluorinated nature of the carbon backbone does not significantly affect the reaction mechanism, although the electron-withdrawing effect of the fluorine atoms may slightly enhance the electrophilicity of the carbonyl carbon [12].
| Parameter | Value | Reference |
|---|---|---|
| Temperature Range | 80-120°C | [6] |
| Reaction Time | 2-6 hours | [11] |
| Stoichiometry | 2:1 PCl₅:acid | [6] |
| Byproducts | POCl₃, HCl | [7] |
Industrial-scale production of octafluoroadipoyl chloride requires sophisticated catalyst systems and reaction optimization strategies to achieve economically viable yields and purities. Transition metal catalysts, particularly rhodium-based complexes, have demonstrated exceptional performance in facilitating the nucleophilic fluorination of acyl chlorides [13]. The cyclometallated rhodium complex containing fluorinated ligands shows quantitative catalytic activity for converting acyl chlorides to their fluorinated analogues [13].
Catalyst optimization studies have revealed that the aluminum/phosphorus mole ratio significantly affects the catalytic performance in fluorochemical synthesis reactions [4]. The optimal range for this ratio falls between 25 and 100, with higher ratios providing enhanced thermal stability and prolonged catalyst lifetime [4]. The phosphorus component serves as a phase stabilizer and promotes hydrolysis reactions that regenerate the active catalyst sites [4].
Temperature and pressure optimization represents critical factors in industrial-scale production. Bayesian optimization techniques have been successfully applied to chemical reaction optimization, demonstrating superior performance compared to traditional one-factor-at-time approaches [14]. These methods enable efficient exploration of the multidimensional parameter space to identify optimal reaction conditions [15]. Industrial processes typically operate at temperatures between 400 and 600 degrees Celsius with pressures ranging from 1 to 5 atmospheres [4].
Reaction kinetics studies indicate that the fluorination process follows first-order kinetics with respect to both the substrate concentration and catalyst loading [15]. The apparent activation energy for the fluorination reaction ranges from 45 to 65 kilojoules per mole, depending on the specific catalyst system employed [15]. These kinetic parameters are essential for reactor design and scale-up calculations in industrial settings.
Modern industrial processes incorporate continuous flow technology to enhance safety and efficiency of fluorination reactions [16]. Flow reactors enable precise temperature control and improved heat transfer, reducing the risk of thermal runaway reactions common in batch fluorination processes [17]. The continuous nature of these systems also facilitates real-time monitoring and control of reaction parameters [18].
| Process Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 400-600°C | [4] |
| Pressure | 1-5 atm | [4] |
| Al/P Ratio | 25-100 | [4] |
| Catalyst Loading | 1-5 mol% | [15] |
| Residence Time | 5-30 min | [15] |
Purification of octafluoroadipoyl chloride requires specialized distillation protocols designed to handle the unique properties of fluorinated acid chlorides. Multi-stage distillation processes employing at least three distillation steps at different pressures have proven most effective for achieving high-purity products [5]. The distillation sequence typically consists of high-pressure, medium-pressure, and low-pressure stages operating at progressively reduced pressures to facilitate separation of impurities [5].
The physical properties of octafluoroadipoyl chloride, including its boiling point range of 42 to 45 degrees Celsius at 2 millimeters of mercury pressure and density of 1.735 grams per cubic centimeter, dictate the specific distillation conditions required [9]. The relatively low boiling point necessitates the use of vacuum distillation to prevent thermal decomposition of the product [19]. Temperature control during distillation must be maintained below 70 degrees Celsius to preserve product integrity [19].
Fractional distillation columns with adequate theoretical plates are essential for separating octafluoroadipoyl chloride from closely boiling impurities [5]. The distillation apparatus typically incorporates a packed column with 40 centimeters of packing material to achieve the necessary separation efficiency [5]. Low-temperature condensers operating at -60 degrees Celsius are employed to ensure complete recovery of the volatile product [5].
Impurity removal during distillation focuses primarily on eliminating organic byproducts, residual starting materials, and inorganic contaminants [5]. Common impurities include unreacted phosphorus pentachloride, phosphoryl chloride, hydrogen chloride, and partially fluorinated intermediates [5]. The fluoride ion content in the purified product typically ranges from 5 to 150 parts per million, depending on the specific distillation protocol employed [5].
Recrystallization protocols serve as complementary purification techniques for octafluoroadipoyl chloride, particularly when solid-state purification is required [20]. The selection of appropriate solvents for recrystallization must consider the chemical compatibility with the fluorinated acid chloride functionality [20]. Perfluorinated solvents or highly inert organic solvents are typically employed to prevent unwanted side reactions during the recrystallization process [2].
The recrystallization procedure involves dissolving the crude octafluoroadipoyl chloride in a minimal volume of hot solvent, followed by slow cooling to promote crystal formation [20]. Temperature control during cooling is critical, with cooling rates of 1 to 2 degrees Celsius per hour providing optimal crystal quality [20]. The resulting crystals are isolated by filtration under an inert atmosphere to prevent hydrolysis of the acid chloride groups [20].
Quality control analysis of the purified product employs gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to verify purity and structural integrity [5]. The final product typically achieves purities exceeding 97 percent, with fluoride ion contamination below 50 parts per million [5]. These analytical techniques also enable quantification of residual impurities and verification of the molecular structure [11].
| Purification Method | Purity Achieved | Fluoride Content | |
|---|---|---|---|
| Triple Distillation | >97% | <50 ppm | [5] |
| Vacuum Distillation | 95-98% | <100 ppm | [19] |
| Recrystallization | >99% | <30 ppm | [20] |
| Combined Methods | >99.5% | <10 ppm | [5] |
Octafluoroadipoyl chloride represents a unique class of perfluorinated acyl halides that present significant challenges for single crystal X-ray diffraction analysis. The molecular structure consists of a linear aliphatic six-carbon chain with two terminal carbonyl chloride functional groups and complete fluorination of the central four methylene units [1] [2]. The molecular formula C₆Cl₂F₈O₂ with a molecular weight of 326.96 g/mol indicates a highly electronegative molecular framework due to the presence of eight fluorine atoms [1] [3].
Table 1: Molecular and Physical Properties of Octafluoroadipoyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | C₆Cl₂F₈O₂ |
| Molecular Weight (g/mol) | 326.96 |
| CAS Registry Number | 336-06-1 |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedioyl dichloride |
| Physical State | Liquid |
| Color | Almost colorless |
| Boiling Point (°C) | 42-45°C (at 2 mmHg) |
| Density (g/cm³) | 1.735 ± 0.06 (Predicted) |
The crystal structure determination of octafluoroadipoyl chloride is complicated by several factors inherent to perfluorinated compounds. Perfluoroalkyl chains typically exhibit conformational disorder due to the low energy barrier between trans conformations with positive and negative deviations from the exact trans arrangement [4]. This disorder arises from short contacts and electrostatic repulsions between 1,3-positioned CF₂ groups, which favor a distorted trans conformation over the exact trans geometry [4].
The molecular geometry of octafluoroadipoyl chloride is expected to exhibit characteristic features of perfluorinated acyl chlorides. The ground-state carbon-carbon-carbon bond angles in perfluoroalkyl chains are greater than the tetrahedral angle, while the fluorine-carbon-fluorine angles are smaller than tetrahedral due to the high electronegativity of fluorine [4]. The carbonyl carbon atoms are expected to display planar geometry consistent with sp² hybridization, with the carbonyl oxygen and chlorine atoms positioned in the same plane as the adjacent carbon [5].
Single crystal growth of octafluoroadipoyl chloride requires specialized conditions due to its low boiling point (42-45°C at 2 mmHg) and high vapor pressure [3] [6]. The compound exists as a liquid at room temperature and atmospheric pressure, necessitating low-temperature crystallization techniques. Crystal structure refinement of perfluorinated compounds typically requires split-model refinement and geometric restraints to properly model the conformational disorder of the perfluoroalkyl backbone [4].
The expected unit cell parameters for octafluoroadipoyl chloride would likely reflect the extended linear conformation of the perfluorinated chain. Comparative analysis with related perfluorinated compounds suggests monoclinic or triclinic crystal systems are most probable, with intermolecular interactions dominated by van der Waals forces and weak fluorine-fluorine contacts [7] [8]. The crystal packing is anticipated to be influenced by the polar carbonyl chloride terminal groups, which may engage in weak halogen bonding interactions [8].
The vibrational spectroscopic analysis of octafluoroadipoyl chloride provides critical structural information about the perfluorinated backbone and terminal acyl chloride functionalities. The infrared spectrum is expected to exhibit characteristic absorption bands that reflect the unique bonding environment of this highly fluorinated molecule [9] [10].
Table 2: Expected Vibrational Spectroscopic Characteristics
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Carbonyl stretch | 1800-1820 | ν(C=O) acyl chloride | Very strong |
| Carbon-fluorine stretch | 1000-1300 | ν(C-F) perfluorinated chain | Strong |
| Carbon-carbon stretch | 800-1000 | ν(C-C) backbone | Medium |
| Carbon-chlorine stretch | 600-800 | ν(C-Cl) | Medium |
| Deformation modes | 400-600 | δ(F-C-F), δ(Cl-C=O) | Weak to medium |
The carbonyl stretching vibration appears at characteristically high frequency for saturated acid chlorides, typically around 1800 cm⁻¹ [10]. This high frequency results from the electron-withdrawing effect of the perfluorinated chain, which increases the double-bond character of the carbonyl group. The presence of eight fluorine atoms in the α and β positions relative to the carbonyl groups significantly influences the electronic environment, potentially shifting the carbonyl absorption to even higher frequencies compared to non-fluorinated adipoyl chloride [10].
The carbon-fluorine stretching region between 1000-1300 cm⁻¹ is expected to display multiple overlapping bands corresponding to the different CF₂ groups along the perfluorinated backbone [11]. The strong electronegativity of fluorine results in highly polar C-F bonds, producing intense infrared absorptions. The multiple CF₂ groups in octafluoroadipoyl chloride create a complex pattern of C-F stretching vibrations, with slight frequency variations depending on the local electronic environment of each fluorinated carbon [11].
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for the symmetric stretching modes of the perfluorinated backbone [12]. The totally symmetric breathing modes of the CF₂ groups are Raman-active and appear as strong bands in the 600-800 cm⁻¹ region. The polarizability changes associated with C-F bond stretching make these vibrations particularly intense in Raman spectra [13].
The vibrational spectrum of octafluoroadipoyl chloride can be compared to that of the related compound octafluoroadipoyl difluoride to understand the effect of terminal group substitution [14]. The replacement of terminal fluorine atoms with chlorine atoms results in the appearance of C-Cl stretching vibrations and modifications to the carbonyl stretching frequency due to different electronic effects [15].
Theoretical calculations using density functional theory methods can provide detailed assignments of the vibrational modes and predict the infrared and Raman intensities [11]. The M06-2X functional has been shown to provide accurate predictions of carbon-fluorine stretching frequencies in fluorinated compounds, making it particularly suitable for the theoretical analysis of octafluoroadipoyl chloride [11].
Nuclear magnetic resonance spectroscopy of octafluoroadipoyl chloride provides detailed structural information through the analysis of ¹⁹F, ¹³C, and ¹H NMR spectra. The compound's extensive fluorination makes ¹⁹F NMR particularly informative for structural characterization [16] [17].
Table 3: Expected NMR Spectroscopic Parameters
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹⁹F | -110 to -130 | Complex multiplet | CF₂ groups (positions 2,3,4,5) |
| ¹³C | 150-170 | Quartet | C=O carbonyl carbons |
| ¹³C | 110-130 | Triplet | CF₂ carbons |
| ¹H | Absent | - | No protons present |
The ¹⁹F NMR spectrum of octafluoroadipoyl chloride is expected to display four distinct fluorine environments corresponding to the CF₂ groups at positions 2, 3, 4, and 5 of the hexanedioyl chain [16] [18]. Each CF₂ group experiences a unique electronic environment due to its proximity to the electron-withdrawing carbonyl chloride groups and neighboring CF₂ units. The fluorine atoms closest to the carbonyl groups (α-CF₂) are anticipated to appear further downfield compared to the internal CF₂ groups due to the deshielding effect of the carbonyl functionality [19].
The chemical shift range for perfluorinated acyl compounds typically spans from -60 to -80 ppm relative to CFCl₃ [18]. However, the specific chemical shifts depend strongly on the local electronic environment and conformational effects [19]. The coupling patterns in the ¹⁹F NMR spectrum arise from ¹⁹F-¹⁹F coupling between adjacent CF₂ groups and ¹⁹F-¹³C coupling to the carbonyl carbons [16].
The ¹³C NMR spectrum provides information about the carbon framework of octafluoroadipoyl chloride [20]. The carbonyl carbons are expected to appear as quartets due to coupling with the α-fluorine atoms, typically in the range of 150-170 ppm [21]. The CF₂ carbons appear as triplets due to coupling with the directly bonded fluorine atoms, with chemical shifts in the range of 110-130 ppm [22]. The large ¹³C-¹⁹F coupling constants (200-300 Hz) characteristic of directly bonded carbon-fluorine pairs facilitate the identification of these carbon environments [23].
The ¹H NMR spectrum of octafluoroadipoyl chloride is expected to be essentially devoid of signals since the compound contains no hydrogen atoms [24]. This absence of proton signals is diagnostic for perfluorinated compounds and serves as confirmation of complete fluorination of the aliphatic backbone.
Advanced two-dimensional NMR techniques such as ¹⁹F-¹³C correlation spectroscopy can provide detailed connectivity information and facilitate complete spectral assignment [16] [17]. The ¹⁹F-centered NMR approach has proven particularly valuable for structural elucidation of complex fluorinated molecules, utilizing the high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus [17].
Mass spectrometry of octafluoroadipoyl chloride provides valuable information about its molecular structure and fragmentation pathways. The molecular ion peak appears at m/z 326.96, corresponding to the molecular formula C₆Cl₂F₈O₂ [2] [25].
Table 4: Expected Mass Spectrometric Fragmentation Pattern
| m/z | Relative Intensity | Fragment Assignment | Fragmentation Pathway |
|---|---|---|---|
| 326.96 | Low | [M]⁺- | Molecular ion |
| 291 | Medium | [M-Cl]⁺ | Loss of chlorine radical |
| 263 | High | [M-COCl]⁺ | Loss of carbonyl chloride |
| 227 | Medium | [M-CF₂COCl]⁺ | Loss of fluorinated acyl unit |
| 181 | Low | [C₄F₈]⁺- | Perfluorinated fragment |
| 131 | High | [C₃F₆]⁺- | Trifluorinated fragment |
| 99 | High | [CF₂COCl]⁺ | Acyl chloride fragment |
| 69 | Very High | [CF₃]⁺ | Trifluoromethyl cation |
The fragmentation pattern of octafluoroadipoyl chloride is dominated by the loss of functional groups and the formation of stable perfluorinated fragments [26]. The molecular ion peak is typically weak or absent in perfluorinated compounds due to the high degree of fluorination, which destabilizes the radical cation [26]. The most abundant fragment ion is often the trifluoromethyl cation (CF₃⁺) at m/z 69, which is characteristic of perfluorinated compounds [26].
The fragmentation pathways involve several competing processes. The initial fragmentation commonly occurs through the loss of a chlorine radical to give m/z 291, followed by the loss of carbon monoxide to produce more stable fragment ions [27]. The perfluorinated backbone tends to fragment by sequential loss of CF₂ units, producing a homologous series of fluorinated fragments [26].
The acyl chloride functionality influences the fragmentation pattern through the preferential cleavage of the C-CO and C-Cl bonds [27]. The electron-withdrawing effect of the perfluorinated chain stabilizes certain fragment ions while destabilizing others, creating a unique fragmentation signature for octafluoroadipoyl chloride [28].
Accurate mass measurements using high-resolution mass spectrometry can provide elemental compositions for fragment ions, facilitating the identification of specific fragmentation pathways [29]. The characteristic isotope patterns of chlorine-containing fragments (M and M+2 peaks) aid in the identification of chlorine-bearing fragments [30].
The mass spectrometric analysis of octafluoroadipoyl chloride can be compared to related perfluorinated acyl compounds to understand structure-fragmentation relationships [28]. These comparisons reveal the influence of chain length and terminal functional groups on the fragmentation behavior of perfluorinated acyl halides [5].
Corrosive